2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid
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Overview
Description
2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid is an organic compound with the molecular formula C14H18O4. It is characterized by the presence of a phenyl ring substituted with diethyl groups and a methoxycarbonyl group, along with an acetic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid typically involves multi-step organic reactions. One common method includes the alkylation of a substituted benzene ring followed by esterification and subsequent hydrolysis to introduce the acetic acid group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenylacetic acid
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C14H18O4 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(2,6-diethyl-4-methoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C14H18O4/c1-4-9-6-11(14(17)18-3)7-10(5-2)12(9)8-13(15)16/h6-7H,4-5,8H2,1-3H3,(H,15,16) |
InChI Key |
FULKCSJIGLTLNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1CC(=O)O)CC)C(=O)OC |
Origin of Product |
United States |
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